N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-2-methylbutanamide

Catalog No.
S11585606
CAS No.
M.F
C13H16N2O3S2
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-2-meth...

Product Name

N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-2-methylbutanamide

IUPAC Name

2-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide

Molecular Formula

C13H16N2O3S2

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C13H16N2O3S2/c1-4-8(2)12(16)15-13-14-10-6-5-9(20(3,17)18)7-11(10)19-13/h5-8H,4H2,1-3H3,(H,14,15,16)

InChI Key

CAHDAIQLPLVTBB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C

N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-2-methylbutanamide is a synthetic organic compound characterized by its unique structure, which includes a benzothiazole ring, a methanesulfonyl group, and a 2-methylbutanamide moiety. The molecular formula for this compound is C12H16N2O2SC_{12}H_{16}N_2O_2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The benzothiazole ring contributes to its chemical reactivity and biological activity, making it an interesting subject of study in medicinal chemistry.

  • Oxidation: This compound can be oxidized to form sulfone derivatives using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can yield sulfide derivatives when treated with reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-2-methylbutanamide has been explored in various contexts. It has shown potential as:

  • Antimicrobial Agent: Exhibiting activity against certain bacterial strains.
  • Anti-inflammatory Properties: Investigated for its potential to modulate inflammatory pathways.
  • Biochemical Probe: Used in studies to understand enzyme activities and protein interactions due to its ability to bind specific molecular targets.

These properties make it a candidate for further research in drug development.

The synthesis of N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-2-methylbutanamide typically involves several key steps:

  • Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable reagent.
  • Introduction of the Methanesulfonyl Group: This is done by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base like triethylamine.
  • Amidation: The final step involves coupling the methanesulfonyl-benzothiazole intermediate with 2-methylbutanamide using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC).

These methods provide a robust pathway for synthesizing this compound.

N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-2-methylbutanamide has several applications:

  • Pharmaceutical Development: Due to its biological activity, it is being researched as a potential therapeutic agent.
  • Chemical Research: Serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Material Science: Its unique structure may lead to applications in developing advanced materials and coatings.

Interaction studies involving N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-2-methylbutanamide focus on its binding affinities with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. The compound's ability to modulate enzyme activity or interact with specific receptors is critical for understanding its biological implications.

Several compounds share structural or functional similarities with N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-2-methylbutanamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-MethylbenzothiazoleLacks methanesulfonyl groupSimpler structure; less reactivity
N-(6-Methylsulfonyl-1,3-benzothiazol-2-YL)benzamideContains benzamide instead of butanamideDifferent solubility and reactivity
4-Methyl-N-(6-methoxybenzothiazol-2-YL)acetamideContains methoxy group instead of sulfonylAltered electronic properties

Uniqueness

N-(6-Methanesulfonyl-1,3-benzothiazol-2-YL)-2-methylbutanamide stands out due to its combination of the benzothiazole ring and the methanesulfonyl group. This unique combination imparts distinct chemical and biological properties that are not found in simpler analogs or related compounds. Its potential applications in pharmaceuticals and material science further emphasize its significance in ongoing research.

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

312.06023472 g/mol

Monoisotopic Mass

312.06023472 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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